

Addressing confounding variables in NBDPS data analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nbdps*

Cat. No.: *B148686*

[Get Quote](#)

Technical Support Center: NBDPS Data Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the National Birth Defects Prevention Study (**NBDPS**) data. The focus is on addressing confounding variables to ensure the validity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the National Birth Defects Prevention Study (**NBDPS**)?

A1: The **NBDPS** is a large, population-based case-control study that investigated the risk factors for major birth defects in the United States.^{[1][2]} Data collection ran from 1997 to 2011 and included interviews with mothers of infants with and without birth defects, as well as genetic samples (buccal cells) from the infant and both parents.^{[3][4]} The study's primary goal was to identify environmental and genetic factors associated with a wide range of birth defects.^[4]

Q2: What are the most common confounding variables I should consider in my **NBDPS** data analysis?

A2: Based on numerous publications using **NBDPS** data, the following are common potential confounding variables that should be considered for adjustment in your statistical models:

- Maternal Demographics:
 - Maternal age
 - Maternal race/ethnicity
 - Maternal education level
- Maternal Health and Lifestyle:
 - Maternal body mass index (BMI)
 - Maternal smoking
 - Maternal alcohol consumption
 - Periconceptional folic acid or multivitamin use
 - Maternal fever or illness during pregnancy
- Pregnancy History:
 - Gravidity (number of pregnancies)
- Socioeconomic Status (SES):
 - Household income
 - Neighborhood-level SES indicators^{[5][6][7][8]}

Q3: What is "confounding by indication" and why is it a concern in **NBDPS** data?

A3: Confounding by indication is a specific type of confounding that occurs when a health condition (the "indication") for which a medication is prescribed is itself a risk factor for the outcome being studied (the birth defect).^{[9][10]} For example, if a study finds an association between an antidepressant and a specific birth defect, it can be difficult to determine if the risk is due to the medication itself or the underlying depression, which may independently increase

the risk for certain birth defects. This is a significant challenge in observational studies like the **NBDPS** where medication use is not randomized.[9][11]

Troubleshooting Guides

Problem: My initial analysis shows a strong association between an exposure and a birth defect, but I suspect it might be due to confounding.

Solution:

- Identify Potential Confounders: Create a list of all theoretically possible confounders based on existing literature and biological plausibility. The common confounders listed in the FAQ section are a good starting point.
- Examine the Distribution of Potential Confounders: In your **NBDPS** dataset, compare the distribution of each potential confounder between the case and control groups. Significant differences in the distribution of a variable between cases and controls suggest it may be a confounder.
- Perform Stratified Analysis: Stratify your data by the potential confounder and calculate the measure of association (e.g., odds ratio) within each stratum. If the stratum-specific odds ratios are similar to each other but different from the crude (unadjusted) odds ratio, confounding is likely present.
- Use Multivariable Regression Models: The most common approach to control for multiple confounders simultaneously is to use multivariable logistic regression.[5][6][12] Include the exposure of interest and all potential confounders as independent variables in your model. The adjusted odds ratio for the exposure will provide an estimate of the association, holding the other variables in the model constant.

Problem: I am studying the effect of a medication on birth defect risk and am concerned about confounding by indication.

Solution:

- Collect Detailed Information on the Indication: The **NBDPS** interviews often collected information on maternal health conditions.[3] Whenever possible, use this data to

characterize the severity and nature of the underlying illness for which a medication was taken.

- Stratify by Indication: If there is sufficient sample size, you can conduct separate analyses for individuals with and without the indication for the medication.
- Use Propensity Score Methods: Propensity score matching or inverse probability of treatment weighting (IPTW) can be used to balance the distribution of measured confounders (including proxies for the indication) between the exposed and unexposed groups.
- Consider Advanced Methods: For complex situations, methods like instrumental variable analysis or prior event rate ratio adjustment may be considered, although these have their own assumptions and limitations.[\[13\]](#)[\[14\]](#)

Quantitative Data Summary

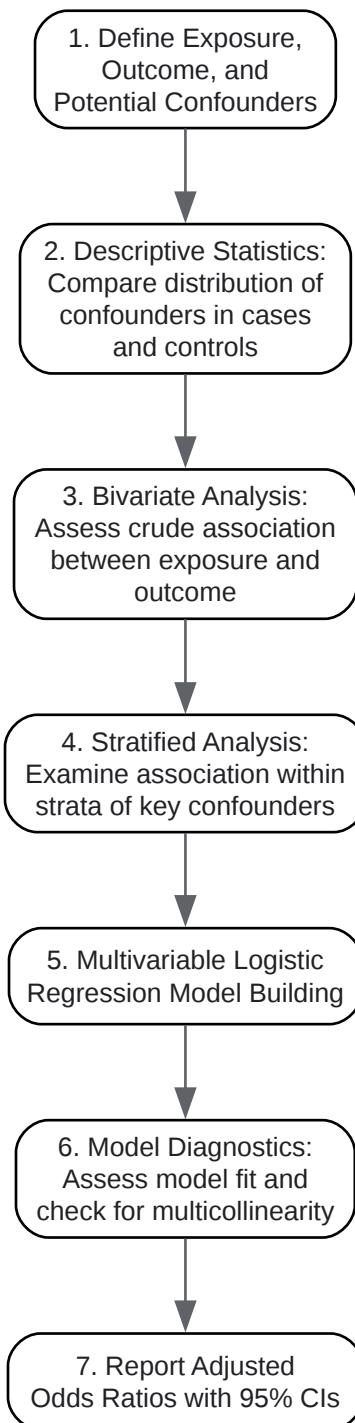
The following tables summarize adjusted odds ratios (aORs) from published studies using **NBDPS** data, demonstrating the impact of adjusting for confounding variables.

Table 1: Association between Maternal Smoking and Gastroschisis, Adjusted for Maternal Age and Race/Ethnicity

Maternal Smoking Status	Adjusted Odds Ratio (aOR)	95% Confidence Interval (CI)
Non-Smoker	1.00 (Reference)	-
Smoker	2.82	2.62 - 3.04

Source: Adapted from a study on maternal smoking and gastroschisis.[\[15\]](#)

Table 2: Association between Lower Socioeconomic Status (SES) Indicators and Neural Tube Defects (NTDs), Adjusted for Vitamin Use, Race/Ethnicity, Age, BMI, and Fever


Number of Lower SES Indicators	Adjusted Odds Ratio (aOR)	95% Confidence Interval (CI)
0 (Highest SES)	1.0 (Reference)	-
1 to 3	1.6	1.1 - 2.2
4 to 6 (Lowest SES)	3.2	1.9 - 5.4

Source: Adapted from a study on socioeconomic status and neural tube defects.[\[5\]](#)[\[7\]](#)

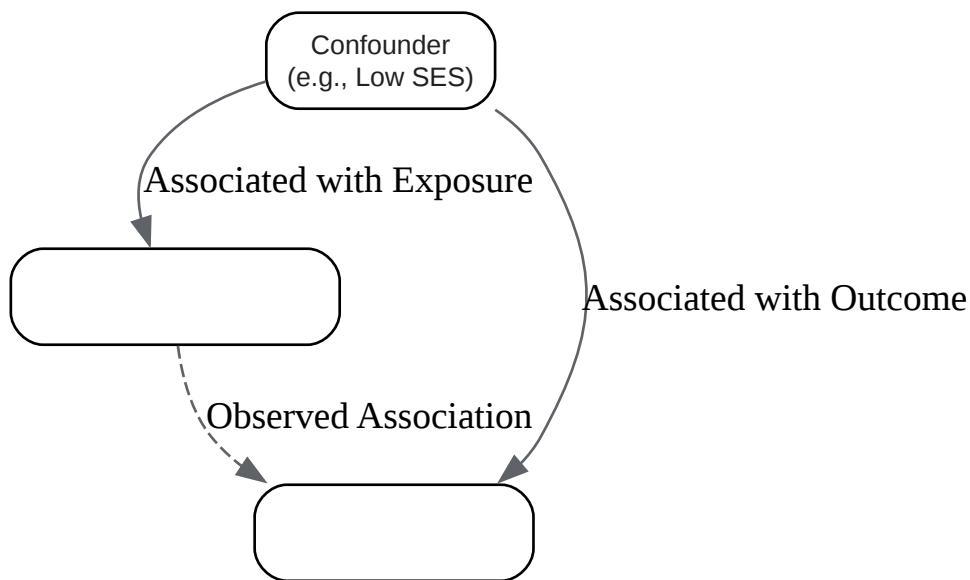
Experimental Protocols

Protocol 1: General Workflow for Confounding Adjustment in **NBDPS** Data Analysis

This protocol outlines a generalized workflow for addressing confounding variables when analyzing **NBDPS** data.

[Click to download full resolution via product page](#)

Workflow for Confounding Adjustment.

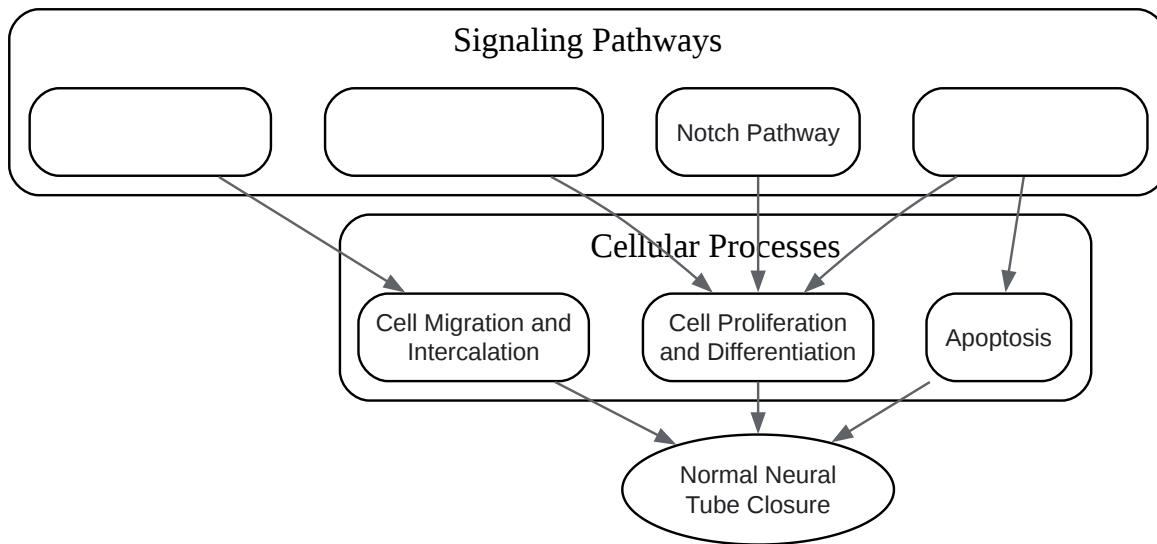

Methodology:

- Variable Definition: Clearly define your primary exposure, the specific birth defect outcome, and a comprehensive list of potential confounders based on prior research.
- Descriptive Analysis: Use appropriate statistical tests (e.g., chi-square for categorical variables, t-tests or Wilcoxon rank-sum tests for continuous variables) to compare the distribution of potential confounders between the case and control groups.
- Crude Association: Calculate the unadjusted odds ratio to understand the association between the exposure and outcome before accounting for confounders.
- Stratification: For key potential confounders, stratify the data and calculate stratum-specific odds ratios. This can help identify effect modification.
- Multivariable Modeling: Construct a multivariable logistic regression model. Include the primary exposure and all pre-specified potential confounders. The selection of confounders should be based on a priori knowledge, not solely on statistical significance in bivariate analyses.
- Model Evaluation: Assess the goodness-of-fit of your final model and check for issues like multicollinearity among the independent variables.
- Interpretation: Interpret the adjusted odds ratio for your primary exposure as the association between the exposure and the outcome, having controlled for the effects of the other variables in the model.

Signaling Pathway and Logic Diagrams

Diagram 1: The Concept of Confounding

This diagram illustrates the relationship between an exposure, an outcome, and a confounding variable.

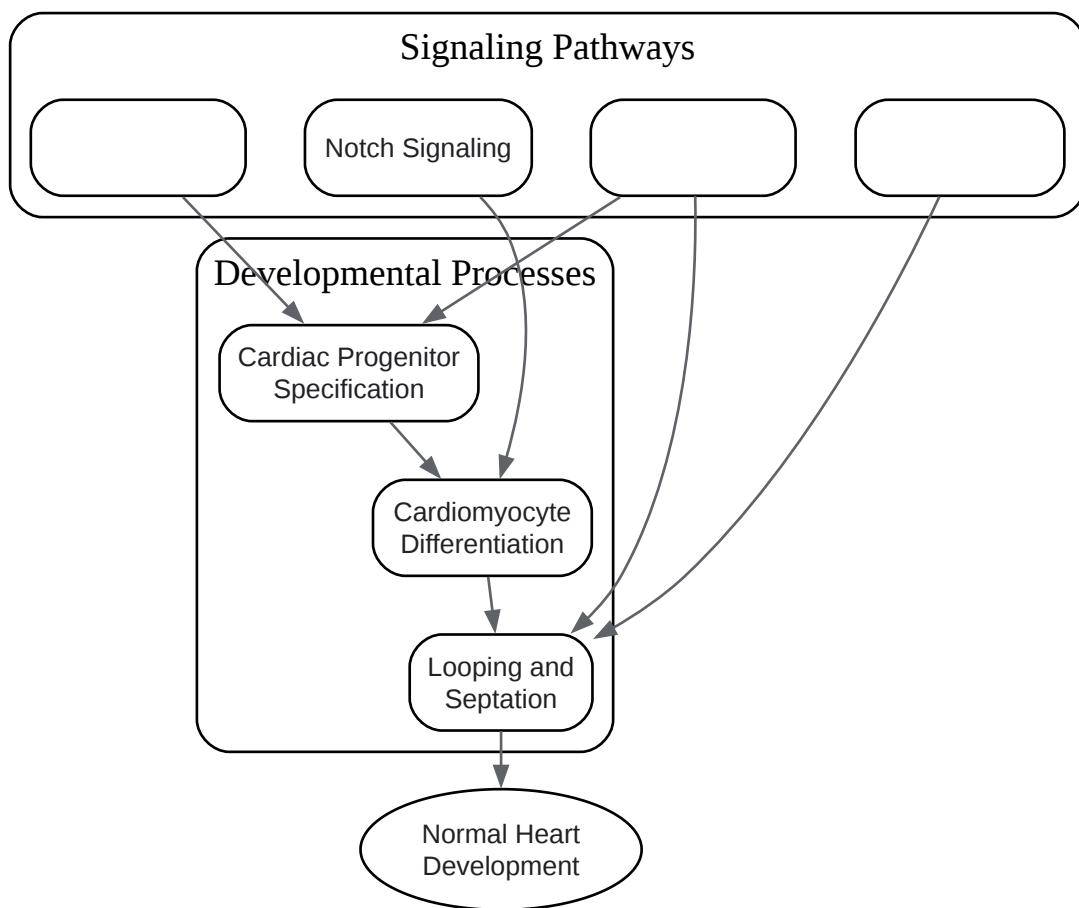


[Click to download full resolution via product page](#)

A confounding variable is associated with both the exposure and the outcome.

Diagram 2: Key Signaling Pathways in Neural Tube Development

This diagram depicts some of the critical signaling pathways involved in the closure of the neural tube, disruptions of which can lead to neural tube defects (NTDs).



[Click to download full resolution via product page](#)

Signaling pathways influencing neural tube closure.

Diagram 3: Signaling Pathways in Congenital Heart Development

This diagram illustrates key signaling pathways that regulate the complex process of heart development. Perturbations in these pathways are associated with congenital heart defects (CHDs).

[Click to download full resolution via product page](#)

Signaling pathways in heart development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Planar Cell Polarity Signaling Pathway in Congenital Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Frontiers | A quest for genetic causes underlying signaling pathways associated with neural tube defects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Socioeconomic status, neighborhood social conditions, and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neighborhood Deprivation and Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A most stubborn bias: no adjustment method fully resolves confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confounding by indication | Catalog of Bias [catalogofbias.org]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Chapter 6: Methods to address bias and confounding - European Network of Centres for Pharmacoepidemiology and Pharmacovigilance [encepp.europa.eu]
- 14. Adjusting for confounding by indication in observational studies: a case study in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aap.org [aap.org]
- To cite this document: BenchChem. [Addressing confounding variables in NBDPS data analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148686#addressing-confounding-variables-in-nbdps-data-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com